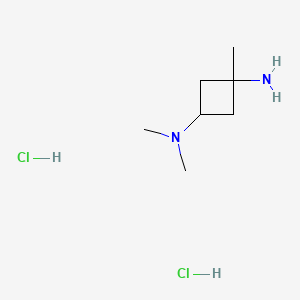![molecular formula C12H19N3O2 B13591908 tert-butyl N-[2-amino-2-(pyridin-3-yl)ethyl]carbamate](/img/structure/B13591908.png)
tert-butyl N-[2-amino-2-(pyridin-3-yl)ethyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[2-amino-2-(pyridin-3-yl)ethyl]carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, an amino group, and a pyridinyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-amino-2-(pyridin-3-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyridinyl derivative. One common method includes the use of tert-butyl carbamate and 2-amino-2-(pyridin-3-yl)ethanol under specific reaction conditions . The reaction is usually carried out in the presence of a base such as cesium carbonate and a solvent like 1,4-dioxane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-[2-amino-2-(pyridin-3-yl)ethyl]carbamate can undergo oxidation reactions, particularly at the amino group.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents used.
Substitution: It can participate in substitution reactions, especially at the pyridinyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-[2-amino-2-(pyridin-3-yl)ethyl]carbamate is used as a building block in organic synthesis. It is employed in the synthesis of various heterocyclic compounds and as a protecting group for amines .
Biology: In biological research, this compound is used to study enzyme mechanisms and protein-ligand interactions. It serves as a model compound for investigating the behavior of carbamates in biological systems .
Medicine: It is explored for its potential to inhibit specific enzymes involved in disease pathways .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[2-amino-2-(pyridin-3-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can occur through covalent modification or reversible binding, depending on the enzyme and the specific conditions .
Comparación Con Compuestos Similares
tert-Butyl carbamate: A simpler carbamate with similar protective properties for amines.
tert-Butyl N-(2-hydroxyethyl)carbamate: Another carbamate with a hydroxyethyl group instead of a pyridinyl group.
tert-Butyl N-(2-pyridinyl)carbamate: A compound with a similar pyridinyl group but different substitution pattern.
Uniqueness: tert-Butyl N-[2-amino-2-(pyridin-3-yl)ethyl]carbamate is unique due to its combination of a tert-butyl group, an amino group, and a pyridinyl group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis .
Propiedades
Fórmula molecular |
C12H19N3O2 |
|---|---|
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
tert-butyl N-(2-amino-2-pyridin-3-ylethyl)carbamate |
InChI |
InChI=1S/C12H19N3O2/c1-12(2,3)17-11(16)15-8-10(13)9-5-4-6-14-7-9/h4-7,10H,8,13H2,1-3H3,(H,15,16) |
Clave InChI |
PDPUDUGJAKEXKT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCC(C1=CN=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


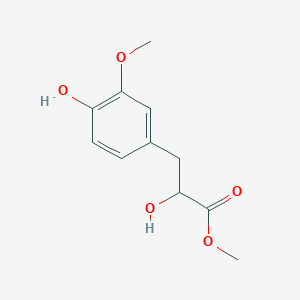
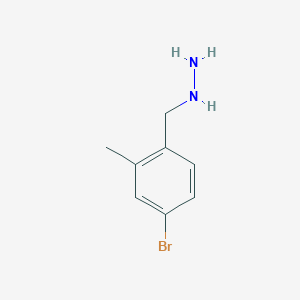

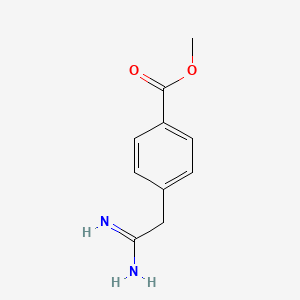
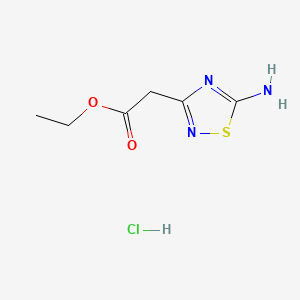
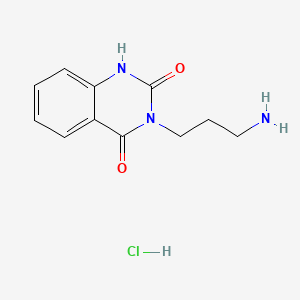

![Methyl5-(2-{[(tert-butoxy)carbonyl]amino}-3-hydroxypropyl)furan-2-carboxylate](/img/structure/B13591888.png)


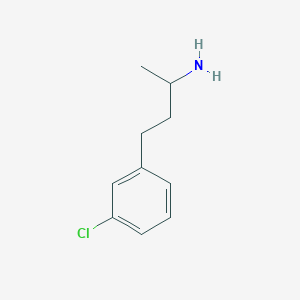
![Oxalicacid,tert-butyl6-amino-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13591925.png)
![2-[(3,4-Dimethylphenyl)methyl]pyrrolidine](/img/structure/B13591926.png)
